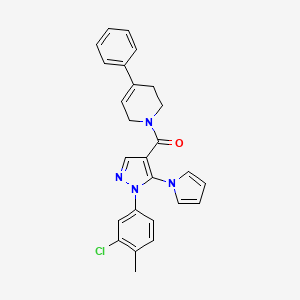![molecular formula C14H10Cl2N4O2S B2485671 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide CAS No. 861210-32-4](/img/structure/B2485671.png)
5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzodioxin ring provides a rigid, planar structure, while the triazolo and pyrimidine rings introduce additional nitrogen atoms into the molecule . These nitrogen atoms could potentially participate in hydrogen bonding or other interactions.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its various functional groups. For instance, the sulfur atom in the methyl sulfide group could potentially be oxidized, and the nitrogen atoms in the triazolo and pyrimidine rings could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
- Researchers have investigated the compound’s ability to inhibit microbial growth. Its structural features, including the dichloro-benzodioxin moiety, contribute to its antimicrobial effects. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s triazolo-pyrimidine ring system may play a role in antiviral activity. Scientists have explored its efficacy against specific viruses, such as herpes simplex virus (HSV) or influenza. Elucidating its interactions with viral proteins could lead to novel antiviral drug development .
- Some investigations suggest that derivatives of this compound exhibit antihypertensive effects. Researchers have studied their impact on blood pressure regulation, possibly through interactions with ion channels or receptors .
- The benzodioxinyl-triazolopyrimidine scaffold has been evaluated for its potential in managing diabetes. It may modulate glucose metabolism or insulin signaling pathways. Further studies are necessary to validate its efficacy and safety .
- Preliminary data indicate that certain derivatives possess anticancer properties. These compounds might interfere with tumor cell growth, apoptosis, or angiogenesis. Researchers continue to explore their potential as cancer therapeutics .
- The compound’s positive allosteric modulation of AMPA receptors has drawn interest. AMPA receptors play a crucial role in synaptic transmission and memory. Investigating its impact on neuronal function could lead to novel treatments for neurological disorders .
Antimicrobial Activity
Antiviral Properties
Antihypertensive Potential
Antidiabetic Effects
Anticancer Activity
AMPA Receptor Modulation
Future Directions
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For instance, compounds containing the imidazole moiety are known to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
The mode of action would depend on the specific target. For example, some imidazole derivatives are known to inhibit certain enzymes, thereby modulating the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, compounds containing the 1,4-benzodioxin moiety are often highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
properties
IUPAC Name |
5-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2S/c1-23-14-18-13-17-8(2-3-20(13)19-14)10-11(16)7(15)6-9-12(10)22-5-4-21-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATBVBKFXOCMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=C4C(=CC(=C3Cl)Cl)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)



![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
